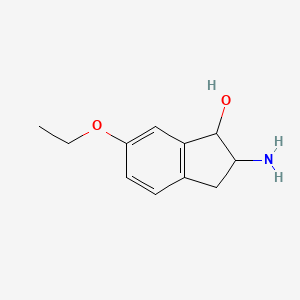

2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

Description

Significance of Indene-Based Scaffolds in Contemporary Organic Chemistry

The indene (B144670) scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, and its saturated analogue, indane, are foundational structures in organic chemistry. researchgate.netnih.gov These carbocyclic systems are not merely academic curiosities; they are key structural motifs in a wide array of biologically active natural products and synthetic pharmaceutical agents. researchgate.net The rigid, fused-ring structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for drug design.

Indane and indene derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.net Their utility extends to being crucial intermediates in the synthesis of complex molecules, including other chemicals and materials. researchgate.netorganic-chemistry.org For instance, certain indene derivatives are utilized in the production of high-performance aviation fuels and as shockproof agents in the rubber industry. researchgate.net The versatility of the indene ring allows for functionalization at various positions, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules. This has led to the development of indane-containing compounds for applications ranging from pesticides to potential therapeutics. researchgate.net The synthesis of functionalized indenes is an active area of research, with numerous methods developed, including Friedel-Crafts type reactions, transition metal-catalyzed cyclizations, and ring-closing metathesis. researchgate.netorganic-chemistry.org

| Indene Derivative Type | Area of Research/Application | Reference |

|---|---|---|

| Substituted Indenes | Key structural unit for biologically active compounds and pharmaceutical agents | researchgate.net |

| Indan and Tetralin | Intermediates in the manufacture of chemicals, medicines, and aviation fuel components | researchgate.net |

| Chiral Indenes | Serve as core structures for many natural products with unique carbocyclic frameworks | researchgate.net |

| Functionalized Indenes | Used in the development of materials and as ligands in asymmetric catalysis | organic-chemistry.orgacs.org |

Overview of Dihydro-1H-Inden-1-ol Derivatives: Foundational Concepts and Emerging Research Trajectories

Within the broader class of indene-based compounds, 2,3-dihydro-1H-inden-1-ol (also known as 1-indanol) and its derivatives represent a particularly significant subclass. nih.gov The 1-indanol (B147123) framework incorporates a hydroxyl group and a stereocenter at the 1-position, offering opportunities for chiral syntheses and specific molecular interactions. The foundational structure consists of an aromatic ring fused to a five-membered ring containing a secondary alcohol. nih.gov

Emerging research has highlighted the potential of dihydro-1H-inden-1-ol derivatives in medicinal chemistry. A notable research trajectory involves their investigation as novel tubulin polymerization inhibitors for anticancer applications. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Structure-activity relationship studies have shown that modifications to the aromatic ring and other positions of the indene core can significantly influence antiproliferative activity. nih.gov

Another area of investigation is the development of indene derivatives as agonists for nuclear receptors, such as the retinoic acid receptor α (RARα). mdpi.com For example, derivatives like 6-nitro-2,3-dihydro-1H-inden-1-ol have been synthesized and evaluated for this purpose, demonstrating the scaffold's potential in developing treatments for conditions like acute promyelocytic leukemia. mdpi.com The synthesis of these derivatives often begins with the corresponding 1-indanone (B140024), which is then reduced to the alcohol. mdpi.combeilstein-journals.org The fundamental properties, such as the stable conformation of the hydroxyl group, have also been a subject of spectroscopic studies. researchgate.net

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3-dihydro-1H-inden-1-ol | nih.gov |

| Molecular Formula | C₉H₁₀O | nih.gov |

| Molecular Weight | 134.17 g/mol | nih.gov |

| Appearance | Colorless liquid | nih.gov |

| Boiling Point | 182 °C | nih.gov |

Rationale for Comprehensive Academic Investigation of 2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

The specific compound, 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, represents a novel chemical entity whose systematic investigation is warranted by the established significance of its constituent parts. The rationale for its comprehensive study is built on the following points:

Proven Scaffold Potential: As established, the dihydro-1H-inden-1-ol core is a "privileged scaffold" that has been successfully employed in the development of potent biological agents, including anticancer compounds. nih.govmdpi.com

Introduction of Key Functional Groups: The proposed structure introduces three critical functional groups—an amino group at the 2-position, an ethoxy group at the 6-position, and a hydroxyl group at the 1-position.

The 2-aminoindan (B1194107) substructure is a known pharmacophore. The synthesis of 2-aminoindan and its derivatives is an area of active research, indicating their value as target molecules or synthetic intermediates. google.com

The 6-ethoxy group on the aromatic ring modifies the electronic and lipophilic properties of the molecule. Such substitutions are a common strategy in medicinal chemistry to tune receptor binding affinity, metabolic stability, and pharmacokinetic profiles. For example, alkoxy-substituted benzothiazoles and other heterocyclic systems are frequently synthesized to explore their therapeutic potential. iosrjournals.orgsigmaaldrich.com

The 1-hydroxyl group, in combination with the 2-amino group, creates a 1,2-amino alcohol functionality. This motif is present in many biologically active compounds and can participate in key hydrogen bonding interactions with biological targets. The relative stereochemistry of these two groups ((1R,2S), (1S,2R), etc.) introduces chirality and diastereomeric possibilities, each of which could have unique biological effects. researchgate.netbldpharm.com

A comprehensive academic investigation of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol would involve developing novel synthetic routes, characterizing its physicochemical properties, and exploring its potential in areas like medicinal chemistry or materials science. The unique combination of functional groups on a proven scaffold suggests a high probability of discovering novel properties and functions, thereby justifying a focused research effort into this specific molecule.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3 |

InChI Key |

ALANTHSNAAHVHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(CC(C2O)N)C=C1 |

Origin of Product |

United States |

Advanced Structural Analysis and Conformational Studies

Spectroscopic Methodologies for Elucidating Stereochemical Configuration

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Diastereomeric and Enantiomeric Purity Assessment

No published studies utilizing advanced NMR techniques for the analysis of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol were found.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

There is no available data from chiroptical spectroscopy studies to determine the absolute configuration of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol.

X-ray Crystallography of 2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol and its Crystalline Derivatives

The crystal structure of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol or any of its crystalline derivatives has not been reported in the Cambridge Structural Database or other crystallographic resources.

Conformational Landscape and Energy Minimization Analysis

Computational studies on the conformational landscape and energy minimization of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol are not present in the accessible scientific literature.

Tautomeric and Zwitterionic Forms of 2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

There is no documented research on the existence or characterization of tautomeric or zwitterionic forms of this compound.

Intermolecular Interactions and Crystal Packing Motifs

Without crystallographic data, the intermolecular interactions and crystal packing motifs of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol cannot be described.

Chemical Transformations and Derivatization of 2 Amino 6 Ethoxy 2,3 Dihydro 1h Inden 1 Ol

Reactions Involving the Amine Functionality

The primary amine group in 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is a versatile handle for a multitude of chemical modifications, including acylation, sulfonylation, alkylation, and the formation of imines and cyclic derivatives.

Acylation and Sulfonylation

The nucleophilic primary amine readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides typically proceeds under basic conditions to neutralize the acid byproduct. For instance, N-acylation of structurally similar aminoindanols has been well-documented. Selective N-acetylation of (1S,2R)-1-amino-2-indanol has been achieved with high enantiomeric excess using ethyl acetate (B1210297) as the acyl donor in the presence of an immobilized lipase (B570770). organic-chemistry.org This enzymatic approach highlights a method for achieving high selectivity under mild conditions. In a more traditional chemical approach, reaction with 4-nitrobenzoyl chloride in the presence of a base would yield the corresponding N-(4-nitrobenzoyl) derivative. nih.gov

| Reactant | Reagent | Product | Reference |

| (1S,2R)-1-Amino-2-indanol | Ethyl acetate, Immobilized lipase B from Candida antarctica | N-Acetyl-(1S,2R)-1-amino-2-indanol | organic-chemistry.org |

| trans-1-Aminoindan-2-ol | 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)-trans-1-aminoindan-2-ol | nih.gov |

Sulfonylation: Similarly, sulfonylation of the amine group can be achieved by reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine. This reaction leads to the formation of stable sulfonamides. The synthesis of N-sulfonylated amino alcohols is a common strategy in the development of chiral ligands and catalysts. nih.gov For example, reacting 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol with an arylsulfonyl chloride would yield the corresponding N-arylsulfonamidoindanol, which can be a valuable intermediate in organic synthesis. nih.gov

| Reactant | Reagent | Product | Reference |

| 2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol | p-Toluenesulfonyl chloride, Triethylamine | N-(p-Toluenesulfonyl)-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol | nih.gov |

| Amino alcohol | Alkyl/Aryl sulfonyl chloride, Organic base | N-Acyl amino alcohol | google.com |

Alkylation and Reductive Amination

Alkylation: Direct N-alkylation of the primary amine can be accomplished using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. nih.gov More controlled mono-alkylation can often be achieved under specific conditions. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported. nih.gov

Reductive Amination: A more controlled and widely used method for introducing alkyl groups onto the amine is reductive amination. organic-chemistry.orggoogle.comlibretexts.org This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the starting carbonyl compound. google.comyoutube.com This method is highly versatile for preparing primary, secondary, and tertiary amines. libretexts.orgyoutube.com For instance, reacting 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol with a ketone or aldehyde in the presence of a suitable reducing agent would yield the corresponding N-alkylated derivative.

| Reactant | Reagent | Product | Reference |

| Aldehyde/Ketone, Primary/Secondary Amine | Sodium cyanoborohydride (NaBH3CN) | Secondary/Tertiary Amine | google.comyoutube.com |

| Ketone, Amine | Sodium cyanoborohydride | Amine | youtube.com |

Formation of Imine and Cyclic Amine Derivatives

Imine Formation: The primary amine of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol can condense with aldehydes and ketones to form Schiff bases (imines). nih.govfud.edu.ng This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. The formation of Schiff bases from 1-amino-2-indanol (B1258337) and various salicylaldehydes has been studied in detail. nih.gov These imines can be stable compounds or can serve as intermediates for further transformations.

| Reactant | Reagent | Product | Reference |

| 1-Amino-2-indanol | Salicylaldehyde | Schiff base (Imine) | nih.gov |

| Primary amine | Aldehyde/Ketone | Schiff base (Imine) | nih.govfud.edu.ng |

Cyclic Amine Derivatives: The bifunctional nature of the molecule allows for the synthesis of cyclic amine derivatives. For example, reaction with a suitable dielectrophile, such as an alkyl dihalide, can lead to the formation of N-heterocycles. mdpi.com Furthermore, intramolecular cyclization reactions can be envisioned. For instance, after conversion of the hydroxyl group to a leaving group, intramolecular nucleophilic attack by the amine could lead to the formation of a fused aziridine (B145994) ring system. The formation of 2-imidazolines from the reaction of aldehydes and ethylenediamine (B42938) is a well-established process. organic-chemistry.org

Transformations at the Hydroxyl Group

The secondary hydroxyl group in 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol can undergo a range of reactions, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be acylated to form esters using acid chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., using a coupling agent like DCC). Enzymatic acylation can also be employed for selective esterification. For example, lipase-catalyzed acylation of N-Cbz protected racemic cis-1-amino-2-indanol has been reported to proceed with high enantioselectivity. mdpi.com

Etherification: The formation of ethers can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis). The alkoxide is first formed using a suitable base, which then undergoes nucleophilic substitution with the alkyl halide.

| Reactant | Reagent | Product | Reference |

| N-Cbz-cis-1-amino-2-indanol | Isopropenyl acetate, Lipase PS 30 | (1R,2R)-2-Acetoxy-1-(N-Cbz-amino)indan | mdpi.com |

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-one, using a variety of oxidizing agents. Common reagents for this transformation include chromate-based reagents (e.g., PCC, PDC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. The choice of oxidant will depend on the desired selectivity and the presence of other sensitive functional groups. The oxidation of a protected 2-indanol (B118314) to the corresponding indanone has been described. mdpi.com

Reduction: While the hydroxyl group is already in a reduced state, the adjacent aromatic ring can be subjected to reduction under certain conditions. However, more relevant is the reduction of the corresponding ketone (2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-one) back to the alcohol. This reduction can be achieved using various reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions, potentially leading to the selective formation of either the cis or trans diastereomer of the amino alcohol. The diastereoselective reduction of a 2-hydroxy-1-indanone derivative has been reported. mdpi.com

| Reactant | Reagent | Product | Reference |

| 2-Indanol (protected) | Mn(salen) complex | 2-Hydroxy-1-indanone | mdpi.com |

| 2-Hydroxy-1-indanone | H2/Pd or Oxazaborolidine/BH3 | cis-1-Amino-2-indanol | mdpi.com |

Modifications of the Ethoxy Moiety

The ethoxy group at the 6-position of the indanol core is a key determinant of the molecule's electronic properties and can be a target for chemical modification to modulate its biological or material characteristics.

One of the primary transformations of the ethoxy group involves its cleavage to the corresponding phenol. This dealkylation is typically achieved under strong acidic conditions, for instance, using hydrobromic acid (HBr) or boron tribromide (BBr₃). The resulting 6-hydroxy derivative opens up a new avenue for functionalization. The phenolic hydroxyl group can then be re-alkylated with different alkyl halides to introduce novel alkoxy groups, or it can be converted to esters, sulfonates, or other functional groups, thereby allowing for a wide range of structural diversification.

Table 1: Potential Transformations of the Ethoxy Group

| Transformation | Reagents and Conditions | Product |

| De-ethylation | Boron tribromide (BBr₃), Dichloromethane (DCM), -78 °C to rt | 2-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-ol |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Acetone | 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-ol |

It is important to note that the conditions for these transformations must be carefully selected to avoid side reactions involving the amino and hydroxyl groups on the five-membered ring. Protection of these functional groups may be necessary prior to modifying the ethoxy moiety.

Regioselective Functionalization of the Dihydroindene Core

The aromatic ring of the 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is activated towards electrophilic substitution by the electron-donating ethoxy group. This directing effect can be exploited for regioselective functionalization.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur primarily at the positions ortho and para to the ethoxy group. Given that the para-position (position 5) is sterically more accessible, it is the likely site for substitution. For instance, nitration using nitric acid in a sulfuric acid medium would be expected to yield 2-amino-6-ethoxy-5-nitro-2,3-dihydro-1H-inden-1-ol. Subsequent reduction of the nitro group to an amine would provide a diamino-substituted indanol derivative, a valuable building block for further elaboration.

Table 2: Predicted Regioselective Functionalization Reactions

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-6-ethoxy-5-nitro-2,3-dihydro-1H-inden-1-ol |

| Bromination | Br₂, FeBr₃ | 2-Amino-5-bromo-6-ethoxy-2,3-dihydro-1H-inden-1-ol |

| Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol |

The amino and hydroxyl groups on the cyclopentane (B165970) ring can also be targeted for derivatization. The amino group can be acylated, alkylated, or used in the formation of Schiff bases. The hydroxyl group can be oxidized to a ketone or esterified. The relative reactivity of these two groups will depend on the specific reaction conditions employed.

Mechanistic Organic Studies of Key Chemical Transformations

The mechanistic aspects of the reactions involving 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol are governed by the interplay of the functional groups present in the molecule.

In electrophilic aromatic substitution, the ethoxy group acts as a strong activating group through its +R (resonance) effect, stabilizing the arenium ion intermediate. The regioselectivity for substitution at the 5-position can be rationalized by considering the resonance structures of the intermediate, where the positive charge is delocalized onto the oxygen atom of the ethoxy group, providing significant stabilization.

The stereochemistry of the amino and hydroxyl groups (likely cis or trans depending on the synthetic route to the starting material) will play a crucial role in the stereochemical outcome of subsequent reactions. For example, intramolecular reactions, such as the formation of an oxazolidine (B1195125) ring by reacting the amino and hydroxyl groups with a carbonyl compound, would be highly dependent on the relative orientation of these two functional groups.

Furthermore, computational studies could provide valuable insights into the reaction mechanisms, transition state energies, and product distributions for the various transformations of this versatile molecule. Understanding these mechanistic details is essential for the rational design of synthetic routes to novel and complex derivatives of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol.

Computational Chemistry and Molecular Modeling of 2 Amino 6 Ethoxy 2,3 Dihydro 1h Inden 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electron distribution and predict sites of chemical reactivity.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, the amino and hydroxyl groups, as well as the ethoxy-substituted benzene (B151609) ring, would significantly influence the energies and spatial distributions of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from quantum chemical calculations.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically denote negative potential, attractive to electrophiles, and are often found near electronegative atoms like oxygen and nitrogen. Blue areas represent positive potential, attractive to nucleophiles, and are usually located around hydrogen atoms attached to electronegative atoms. For 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ethoxy groups and the nitrogen of the amino group, highlighting these as potential sites for electrophilic attack or hydrogen bonding.

Prediction of Acid-Base Equilibria in Solution

Computational methods can predict the pKa values of ionizable groups, providing insight into the acid-base behavior of a molecule in solution. For 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, the primary amino group and the hydroxyl group are the key ionizable sites. The pKa of the amino group would indicate its tendency to be protonated (form -NH3+), while the pKa of the hydroxyl group would indicate its propensity to be deprotonated (form -O-). These values are crucial for understanding the molecule's behavior in physiological environments.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into the properties of a single, often gas-phase, molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with a solvent. For a molecule like 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, MD simulations would be invaluable for understanding how the five-membered ring puckers and how the amino and hydroxyl substituents orient themselves relative to the indane core. These simulations would also reveal the nature of the solvation shell, particularly in water, and how water molecules interact with the polar functional groups.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, theoretical calculations could predict its 1H and 13C NMR chemical shifts, which would be instrumental in confirming its structure. Furthermore, the vibrational frequencies from theoretical calculations can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the stretching and bending of its various chemical bonds.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |

| 1H NMR | Chemical Shift (ppm) of H on carbinol | 4.5 |

| 13C NMR | Chemical Shift (ppm) of carbinol C | 75 |

| IR Spectroscopy | O-H Stretch (cm⁻¹) | 3350 |

| IR Spectroscopy | N-H Stretch (cm⁻¹) | 3300, 3200 |

Note: The values in this table are hypothetical and for illustrative purposes.

Computational Design of Novel Derivatives and Analogues

The true power of computational modeling lies in its predictive capabilities for designing new molecules with desired properties. Starting with the core structure of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, in silico methods can be used to explore a vast chemical space of potential derivatives. By systematically modifying the substituents on the aromatic ring or altering the functional groups, computational screening can identify new analogues with potentially enhanced biological activity, improved selectivity, or more favorable physicochemical properties. This rational design approach can significantly accelerate the drug discovery and materials development process.

Molecular Docking Studies for Hypothetical Receptor Interactions and Binding Site Analysis

Information not available in public scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for SAR and SPR Investigations of Indene-Based Amino Alcohols

The investigation of indene-based amino alcohols, such as 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, is guided by established principles of medicinal chemistry. The aminoindane ring is a well-studied scaffold in the synthesis of biologically active molecules and intermediates. researchgate.net The rigid structure of the indanol skeleton, resulting from the methylene (B1212753) link between the aromatic ring and the alcohol moiety, is a key factor in achieving high selectivity in biological interactions. nih.gov This conformational constraint effectively limits the possible transition state geometries when interacting with biological targets. nih.gov

SAR studies on related aminoindane derivatives have shown that modifications at various positions of the indane ring system can significantly impact biological activity. For instance, in a series of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives, designed as human monoamine oxidase B (hMAO-B) inhibitors, linking the rasagiline (B1678815) fragment to different hydrophobic moieties led to compounds with potent and selective inhibitory activity. nih.gov Furthermore, studies on 2-aminoindan (B1194107) and its ring-substituted derivatives have demonstrated that substitutions on the aromatic ring can modulate the potency and selectivity for monoamine transporters. nih.govnih.gov For example, the introduction of a methoxy (B1213986) group at the 5-position of 2-aminoindan increases its potency at the serotonin (B10506) transporter (SERT) while reducing it at the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov

The design of derivatives of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol would likely follow similar principles, exploring the effects of:

Substitution on the aromatic ring: The existing 6-ethoxy group is a key feature. Further modifications, such as altering the alkoxy group or introducing other substituents, would be a primary focus to probe interactions with specific binding pockets.

Modification of the amino group: The nature of the substituent on the primary amine can influence potency and selectivity.

Stereochemistry of the amino and hydroxyl groups: The relative orientation of these groups is crucial for defining the shape of the molecule and its interactions with chiral biological targets. nih.govnih.gov

Rational Design of Derivatives Based on 2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

The rational design of derivatives of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol would leverage the structural insights gained from related compounds. A key strategy in the design of novel monoamine reuptake inhibitors has been the homologation of existing scaffolds. nih.gov For instance, the development of 3,3-disubstituted pyrrolidine (B122466) triple reuptake inhibitors (TRIs) led to the discovery of regioisomeric 2- and 3-ketopyrrolidines with high potency and improved pharmacological profiles. nih.gov

Applying this to the indene (B144670) scaffold, the design of new derivatives could involve a fragment-based approach. nih.gov This would entail linking the core 2-amino-6-ethoxy-1-indanol structure with various chemical fragments to enhance interactions with a specific biological target. For example, in the design of retinoic acid receptor α (RARα) agonists, the nature of the linker between an indene ring and another molecular fragment was found to be critical for isotype selectivity, with an amide linker being a key feature for RARα specificity. mdpi.com

A hypothetical design strategy for derivatives of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol could involve the modifications outlined in the table below, based on principles from related compound series.

| Modification Site | Proposed Modification | Rationale |

| Aromatic Ring (Position 6) | Vary the alkoxy group (e.g., methoxy, propoxy) | To probe the size and electronic requirements of the binding pocket. nih.gov |

| Introduce other substituents (e.g., halogen, alkyl) | To explore hydrophobic and electronic interactions. researchgate.net | |

| Amino Group (Position 2) | N-alkylation (e.g., methyl, ethyl) | To modulate basicity and steric interactions. nih.gov |

| Acylation | To introduce hydrogen bond donors/acceptors and alter lipophilicity. mdpi.com | |

| Hydroxyl Group (Position 1) | O-alkylation | To investigate the role of the hydroxyl group as a hydrogen bond donor. |

| Esterification | To create prodrugs or modify pharmacokinetic properties. |

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govfrontiersin.org For a molecule like 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, a pharmacophore model would typically include features such as hydrogen bond donors (from the amino and hydroxyl groups), hydrogen bond acceptors (the oxygen of the ethoxy group), and a hydrophobic/aromatic region (the indane ring system). nih.gov

The development of a pharmacophore model for this class of compounds would involve analyzing a set of structurally diverse molecules with known activity against a specific target. nih.govnih.gov This model can then be used as a 3D query to screen virtual libraries for new compounds with the desired features. frontiersin.org For example, a pharmacophore model for dipeptide proteasome inhibitors was successfully used to design and predict novel, potent inhibitors. nih.gov

Ligand-based design approaches are particularly useful when the 3D structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By comparing the structural and physicochemical properties of a series of active compounds, a predictive model can be built.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov These models use molecular descriptors to quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For aminoindane derivatives, QSAR studies have been employed to predict their biological activity. For instance, a QSAR study on benzimidazole (B57391) derivatives against Pseudomonas aeruginosa successfully developed multiple linear regression models to predict antibacterial activity. nih.gov Similarly, a QSAR analysis of amino alcohol derivatives as antifungal agents against Candida albicans yielded models with good predictive power. ajphs.com

In the context of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, a QSAR study would involve synthesizing a series of derivatives with systematic structural modifications and measuring their biological activity. The resulting data would then be used to develop a predictive model. Key descriptors in such a model might include:

LogP: A measure of lipophilicity.

Molecular weight: Related to the size of the molecule.

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moment.

The following table illustrates the type of data that would be generated in a QSAR study of hypothetical derivatives.

| Compound | Substitution at R | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | -H | 2.5 | 207.27 | 10 |

| 2 | -CH3 | 2.9 | 221.30 | 5 |

| 3 | -Cl | 3.1 | 241.71 | 2 |

| 4 | -OCH3 | 2.4 | 237.29 | 8 |

Influence of Stereochemistry and Conformational Preferences on Molecular Recognition

The rigid skeleton of cis-1-aminoindan-2-ol is a key determinant of its high selectivity in many asymmetric syntheses and biological interactions. nih.govnih.gov This rigidity limits the number of accessible conformations, leading to more predictable binding modes. Studies on various chiral compounds have consistently shown that one enantiomer is often significantly more active than the other. nih.govnih.gov For example, in a series of l-amino alcohol derivatives with antifungal activity, only the S-configuration compounds were active. researchgate.net

Applications in Advanced Organic Synthesis and Functional Materials

2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and rigid conformational structure of the aminoindanol (B8576300) scaffold make it an exceptionally valuable building block in asymmetric synthesis. nih.govmdpi.com This framework is a crucial component in the synthesis of more complex chiral molecules, where the precise three-dimensional arrangement of atoms is critical for function. The defined stereochemistry of the amino and hydroxyl groups allows for the controlled construction of new stereocenters in a target molecule.

The primary application of chiral amino alcohols like 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is in the synthesis of ligands for asymmetric catalysis. nih.gov The amino and hydroxyl groups can be readily derivatized to create a wide range of ligands, such as the widely recognized BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. mdpi.comnih.gov These ligands coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. rsc.org

The rigid indane backbone is instrumental in achieving high enantioselectivity. nih.gov Transition metal complexes bearing aminoindanol-derived ligands have been successfully employed in a variety of catalytic asymmetric reactions. acs.org For example, ruthenium catalysts with ligands derived from the parent cis-1-amino-2-indanol have proven to be powerful for the transfer hydrogenation of aryl ketones, yielding chiral alcohols with high enantioselectivity (up to 98% ee). acs.org Similarly, oxazaborolidine catalysts derived from aminoindanol are highly effective for the asymmetric reduction of ketones. nih.govsigmaaldrich.com

The introduction of a 6-ethoxy group onto the aminoindanol scaffold would likely serve to fine-tune the ligand's properties. The electron-donating nature of the ethoxy group could alter the electronic density at the metal center, thereby influencing the catalyst's activity and selectivity. Furthermore, its steric bulk could create unique pockets in the catalytic site, potentially enhancing selectivity for specific substrates.

Table 1: Examples of Asymmetric Reactions Catalyzed by Aminoindanol-Derived Ligands

| Reaction Type | Catalyst System | Substrate | Outcome |

| Transfer Hydrogenation | Ruthenium-aminoindanol complex | Aryl Ketones | High enantioselectivity (up to 98% ee) acs.org |

| Ketone Reduction | Oxazaborolidine-aminoindanol | Prochiral Ketones | High enantioselectivity nih.govsigmaaldrich.com |

| N-H Insertion | Copper-aminoamide silanol (B1196071) complex | Diazoesters and Amines | High selectivity for unnatural amino acids researchgate.net |

| Alkylation | Zirconium/Hafnium-dipeptide Schiff base | Imines | High yields and enantioselectivity mdpi.com |

Chiral amino alcohols are critical structural motifs in many pharmaceuticals. mdpi.com The rigid cis-1-amino-2-indanol scaffold, for instance, is a cornerstone of the human immunodeficiency virus (HIV) protease inhibitor Indinavir (Crixivan®). nih.govacs.org In this API, the aminoindanol fragment serves as a key P2' ligand, binding within the active site of the viral enzyme. acs.org The development of such single-enantiomer drugs has intensified the demand for versatile chiral building blocks like aminoindanol derivatives. acs.orgmedchemexpress.com

Therefore, 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol represents a valuable precursor for creating novel pharmaceutical intermediates and APIs. rsc.org The aminoindanol core provides the necessary stereochemical information and a rigid conformation for effective binding to biological targets. The ethoxy group offers a point of modification to improve the pharmacological profile of a potential drug. For example, altering lipophilicity with an ethoxy group can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This makes the compound a promising starting material for the synthesis of new therapeutic agents, where fine-tuning of the molecular structure is essential for optimizing efficacy and safety. evonik.comgoogle.com

The principles of asymmetric synthesis are also critically important in the agrochemical industry. nih.gov Many modern herbicides, insecticides, and fungicides are chiral molecules, with often only one enantiomer possessing the desired biological activity while the other may be inactive or have undesirable effects. nih.govresearchgate.net The use of enantiomerically pure agrochemicals can lead to lower application rates and reduced environmental impact. nih.gov

Catalytic asymmetric synthesis has become an indispensable tool for accessing these chiral agrochemicals. nih.gov Chiral building blocks, such as amino alcohols, are used to synthesize these complex molecules or to prepare the chiral ligands needed for their catalytic production. researchgate.net For instance, the herbicide (S)-metolachlor is produced on a large scale via an asymmetric hydrogenation of an imine, a process made possible by a highly efficient iridium ferrocenyl diphosphine catalyst. researchgate.net Given the established role of chiral synthons in this field, 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is a potential building block for the development of new, stereochemically defined agrochemicals. Its rigid structure could impart specific conformations to a target molecule, leading to novel modes of action and improved efficacy.

Integration into Polymeric Architectures and Supramolecular Assemblies

The bifunctional nature of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol, possessing both a nucleophilic amine and a hydroxyl group, makes it an attractive monomer for the synthesis of novel polymers. Polyamides and poly(amino acid)s are classes of polymers that have received significant attention for biomedical applications due to their biocompatibility and biodegradability. nih.govmdpi.com The incorporation of the rigid, chiral aminoindanol unit into a polymer backbone could lead to materials with highly ordered structures and unique properties. yamagata-u.ac.jp Such polymers could adopt specific secondary structures, like helices or sheets, driven by intramolecular hydrogen bonding and the steric constraints of the indane ring.

In the realm of supramolecular chemistry, the compound can act as a tecton for building larger, non-covalently bonded assemblies. nih.gov The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling the formation of predictable and stable networks. nih.govnih.gov The aromatic ring system can participate in π-π stacking interactions, further directing the self-assembly process. researchgate.net The presence of the ethoxy group could influence the packing of these assemblies, affecting their morphology and properties. These ordered assemblies could find use in areas such as hydrogel formation or as templates for other chemical processes. researchgate.net

Role in the Development of Advanced Functional Materials (e.g., Chiral Recognition Elements, Optical Materials)

The unique properties of chiral molecules are being increasingly harnessed for the development of advanced functional materials. mdpi.comyoutube.com Due to their ability to interact differently with the two enantiomers of another chiral compound, molecules like 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol are prime candidates for use as chiral recognition elements.

This capability is crucial for chiral separation technologies, such as in the stationary phases for high-performance liquid chromatography (HPLC) or as chiral selectors in capillary electrophoresis. researchgate.net Indeed, derivatives of the parent aminoindanol have been used as chiral derivatizing agents to determine the absolute configuration of carboxylic acids via NMR spectroscopy, a process that relies on chiral recognition to induce a measurable difference between diastereomeric products. rsc.org The rigid structure of the indanol scaffold provides a well-defined chiral environment necessary for discriminating between enantiomers. nih.gov

Furthermore, chiral organic materials are of great interest for applications in optics and electronics. mdpi.com They can interact with polarized light in specific ways, a property that is being explored for use in more efficient displays and optical data storage. youtube.com The incorporation of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol into polymers or liquid crystals could lead to new materials with unique chiroptical properties.

Future Directions and Emerging Research Opportunities

Development of Next-Generation Synthetic Strategies for Enhanced Efficiency and Sustainability

The future of synthesizing 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol and its analogs lies in the adoption of more efficient and environmentally benign methodologies. Green chemistry principles are central to this endeavor, aiming to reduce waste and energy consumption.

Key areas of development include:

Biocatalysis: The use of enzymes, such as transaminases and ketoreductases, offers a highly selective and sustainable route to chiral amino alcohols. nih.govmdpi.comwiley.com Biocatalytic processes can provide optically pure N-alkylated amino acids, which are precursors to complex bioactive molecules. nih.govresearchgate.net The development of robust enzymes through directed evolution can lead to highly efficient and selective production of the target compound under mild reaction conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis presents a scalable and safe alternative to traditional batch processing. nih.govmdpi.com This technology allows for precise control over reaction parameters, leading to higher yields and purity. The integration of in-line monitoring and purification can streamline the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov

Sustainable Catalysis: The exploration of catalysts derived from earth-abundant metals and natural sources, such as waste snail shells, can provide cost-effective and eco-friendly alternatives to traditional heavy metal catalysts. oiccpress.com These natural catalysts can be effective in promoting heterocyclization in aqueous media, aligning with green chemistry goals. oiccpress.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. nih.govyoutube.comyoutube.com This approach can be used to generate reactive intermediates, such as radical cations, which can participate in a variety of bond-forming reactions. nih.govyoutube.com

Exploration of Novel Reactivity Profiles and Untapped Chemical Transformations

Beyond established synthetic routes, the exploration of novel reactivity and transformations of the 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol scaffold is crucial for expanding its utility.

Promising areas of investigation include:

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for molecular editing. sioc-journal.cnyoutube.commdpi.com Utilizing transient directing groups derived from amino acids can enable site-selective C-H activation, improving atom and step economy. sioc-journal.cn This approach can be used to introduce new functional groups onto the indane core, leading to novel derivatives.

Late-Stage Functionalization (LSF): LSF allows for the modification of complex molecules at a late stage in the synthetic sequence, providing rapid access to a diverse range of analogs. nih.govnih.gov Techniques such as photoredox catalysis can be employed for the late-stage introduction of various functional groups. nih.gov

Synthesis of Novel Heterocyclic Systems: The amino and alcohol functionalities of the target compound can serve as handles for the construction of new fused heterocyclic systems. mdpi.comnih.govnih.govresearchgate.netmdpi.com These novel scaffolds could exhibit unique biological activities and properties.

Advanced Computational Methodologies for Predictive Modeling and Materials Discovery

In silico methods are becoming indispensable tools in chemical research, accelerating the discovery and development of new molecules and materials.

Key computational approaches include:

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical and biological properties of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol derivatives. nih.gov These models use topological indices and other molecular descriptors to establish relationships between structure and activity, guiding the design of new compounds with desired properties.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to elucidate reaction mechanisms and predict the reactivity of the target compound in various chemical transformations. youtube.com This understanding can aid in the optimization of reaction conditions and the design of new synthetic routes.

Materials Discovery: Computational screening can be employed to explore the potential of indenol derivatives in materials science. In silico design can help identify derivatives with specific electronic or optical properties for applications in areas such as organic electronics.

Integration with High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new applications for 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol and its derivatives, integration with high-throughput technologies is essential.

Platforms for rapid advancement include:

Combinatorial Libraries: The synthesis of combinatorial libraries allows for the rapid generation of a large number of diverse compounds. nih.govnih.govenamine.netrsc.orgcombichemistry.com These libraries can be screened for biological activity or catalytic performance, quickly identifying promising lead compounds.

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of massive chemical libraries. rsc.orgnih.govnih.govacs.orgethz.ch By attaching a unique DNA barcode to each molecule, millions of compounds can be screened simultaneously, dramatically accelerating the hit identification process.

Automated Synthesis and Screening: The automation of synthesis and screening processes significantly increases throughput and reproducibility. Robotic platforms can perform reactions, purifications, and assays in a parallel fashion, enabling the rapid evaluation of large compound collections.

Expansion of Derivatization Strategies into Novel Chemical Space

To fully explore the potential of the 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol scaffold, derivatization strategies must venture into novel chemical spaces.

Approaches for expanding chemical diversity include:

Scaffold Hopping: This computational and synthetic strategy involves replacing the core scaffold of a molecule while retaining its key pharmacophoric features. nih.govuniroma1.itresearchgate.netyoutube.com Scaffold hopping can lead to the discovery of new chemotypes with improved properties, such as enhanced bioactivity or reduced toxicity.

Bioisosteric Replacement: The substitution of functional groups with other groups that have similar physical or chemical properties can lead to analogs with modified pharmacological profiles. This approach can be used to fine-tune the properties of the target compound.

Synthesis of Complex Architectures: The rigid aminoindanol (B8576300) core can serve as a starting point for the synthesis of more complex, three-dimensional molecules. nih.gov Late-stage modifications can be used to introduce diverse functionalities and build intricate molecular architectures. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indene core. A plausible route includes:

Bromination : Introduce bromine at the 6-position of 2,3-dihydro-1H-inden-1-one using electrophilic bromination (e.g., Br₂ in acetic acid) .

Ethoxy Substitution : Replace bromine with ethoxy via nucleophilic aromatic substitution (e.g., NaOEt in ethanol under reflux) .

Amination : Reduce the ketone to a secondary alcohol (e.g., NaBH₄), followed by introduction of the amino group via reductive amination or substitution .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like over-reduction or incomplete substitution.

Q. Which spectroscopic techniques are critical for characterizing 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the indene framework .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns (e.g., bromine in intermediates) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., -OH, -NH₂) via characteristic stretching frequencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol?

- Methodological Answer :

- NOE Experiments : Perform DPFGSE-NOE to determine spatial proximity between protons (e.g., axial vs. equatorial substituents) .

- Dynamic NMR : Analyze temperature-dependent splitting to assess rotational barriers in the dihydroindene ring .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate stereoisomers .

Q. What experimental design principles apply to studying the biological activity of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) and bacterial growth inhibition .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ethoxy/amino groups) to identify critical substituents .

- Molecular Docking : Predict binding modes to target proteins (e.g., enzymes) using software like AutoDock, guided by crystallographic data from related indene derivatives .

Q. How can X-ray crystallography address challenges in confirming the molecular structure of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water) to obtain diffraction-quality crystals .

- Refinement with SHELXL : Employ SHELX software for structure solution and refinement, particularly for resolving disorder in the ethoxy group .

- Validation Tools : Cross-check with CIF validation reports and PLATON to ensure geometric accuracy .

Data Analysis and Contradiction Resolution

Q. What strategies mitigate discrepancies between computational predictions and experimental data for 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol?

- Methodological Answer :

- Multi-Technique Validation : Combine XRD, NMR, and IR to cross-verify bond lengths, angles, and electronic environments .

- Solvent Effects : Account for solvent polarity in computational models (e.g., PCM in DFT) to align with experimental NMR shifts .

- Error Analysis : Quantify systematic errors (e.g., crystal packing in XRD) using R-factor and electron density maps .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.